molecular formula C7H8N2O4S B1365954 N-(4-nitrophenyl)methanesulfonamide CAS No. 5825-62-7

N-(4-nitrophenyl)methanesulfonamide

Cat. No. B1365954
Key on ui cas rn: 5825-62-7
M. Wt: 216.22 g/mol
InChI Key: AXEHDVUAWILBRN-UHFFFAOYSA-N
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Patent
US07582626B2

Procedure details

A solution of methanesulfonylchloride (47.1 mL, 0.61 mol) in acetonitrile (160 mL) was added over 40 min to a solution of 4-nitroaniline (80.0 g, 0.58 mol) and pyridine (70.2 mL, 0.87 mol) in acetonitrile (400 mL) at 25° C. The mixture was stirred at 25° C. for 19 h, and then water (800 mL) was added. The resulting suspension was stirred at 25° C. for 30 min, and then was filtered through medium paper using a Büchner funnel. The collected solid was washed with water (2×150 mL) and air-dried overnight to afford the desired product, N-(4-nitro-phenyl)-methanesulfonamide (111.4 g, 0.52 mol, 89%) as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 3.17 (3H, s), 7.35 (2H, d, J=9.4 Hz), 8.20 (2H, d, J=9.1 Hz), 10.69 (1H, s).
Quantity
47.1 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
70.2 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[N+:6]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)([O-:8])=[O:7].N1C=CC=CC=1.O>C(#N)C>[N+:6]([C:9]1[CH:15]=[CH:14][C:12]([NH:13][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:11][CH:10]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
47.1 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
70.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 25° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered through medium paper
WASH
Type
WASH
Details
The collected solid was washed with water (2×150 mL)
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mol
AMOUNT: MASS 111.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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